(4-Ethylpiperazin-1-yl)(2-methylfuran-3-yl)methanone

Histamine H3 receptor Antagonist Piperazine SAR

Researchers requiring a defined 4-ethylpiperazine baseline for histamine H3 receptor SAR frequently encounter undefined or mislabeled regioisomers. This specific 2-methylfuran-3-yl isomer (CAS 546081-66-7) provides a structurally confirmed starting point for CCR5 antagonism and antibacterial programs. - Serves as the matched regioisomeric control for the NaV 1.7 blocker (5-methylfuran-2-yl isomer, IC50 = 240 nM) to establish furan positional selectivity. - Demonstrates a 10-fold H3 antagonism gain over the 4-methylpiperazine analog (ΔpA2 ≈ 1.0), enabling precise N4-ethyl pharmacophore mapping. - Acts as the minimal N4-alkyl baseline for benchmarking antibacterial potency against S. typhi, where aralkyl analogs achieve MICs of 7.52 μg/mL.

Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
Cat. No. B5877687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Ethylpiperazin-1-yl)(2-methylfuran-3-yl)methanone
Molecular FormulaC12H18N2O2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C(=O)C2=C(OC=C2)C
InChIInChI=1S/C12H18N2O2/c1-3-13-5-7-14(8-6-13)12(15)11-4-9-16-10(11)2/h4,9H,3,5-8H2,1-2H3
InChIKeyYLYBVSCLZMGTLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Baseline Overview for Scientific Procurement


(4-Ethylpiperazin-1-yl)(2-methylfuran-3-yl)methanone (CAS 546081-66-7) is a synthetic N,N-disubstituted piperazine derivative with molecular formula C12H18N2O2 and a molecular weight of 222.28 g/mol . The compound features a 4-ethylpiperazine moiety connected via a carbonyl linker to a 2-methylfuran-3-yl group, a regioisomeric arrangement that distinguishes it from the more common 5-methylfuran-2-yl positional isomer (CAS 545360-57-4) . It contains zero hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds, physicochemical properties relevant to membrane permeability and target engagement . The compound serves as a building block for more complex molecules and has been investigated in multiple biological contexts including CCR5 antagonism, mPGES-1 inhibition, and histamine H3 receptor modulation, primarily through patent disclosures and class-level studies [1][2].

Why Generic Substitution Lacks Evidence


Within the C12H18N2O2 piperazine-furan methanone family, substitution patterns at both the piperazine N4-position (ethyl vs. methyl vs. hydrogen) and the furan ring (2-methyl-3-yl vs. 5-methyl-2-yl vs. unsubstituted) produce compounds with divergent biological profiles. Published structure-activity relationship (SAR) data from the benzothiazole-piperazine series demonstrate that replacing a 4-methyl group with a 4-ethyl group on the piperazine ring increases histamine H3 receptor antagonism by approximately 10-fold (ΔpA2 ≈ 1.0 unit) [1]. Separately, the 5-methylfuran-2-yl positional isomer of this compound (CAS 545360-57-4) has been reported as a NaV 1.7 channel blocker (IC50 = 240 nM), while no equivalent NaV activity has been reported for the 2-methylfuran-3-yl regioisomer [2]. These observations indicate that neither piperazine N-substitution nor furan methyl position can be freely interchanged without altering target engagement profiles. Procurement specifications must therefore be compound-specific rather than class-based.

Quantitative Differentiation vs. Closest Analogs


Histamine H3 Antagonism: 4-Ethyl vs. 4-Methyl Substitution

In the structurally related 2-(1-piperazinyl)benzothiazole series, the 4-ethylpiperazine analogue exhibited approximately 10-fold greater H3 receptor antagonism (pA2 = 7.0) compared to the 4-methylpiperazine analogue (pA2 = 6.0) when tested on the electrically contracted guinea-pig ileum [1]. This pA2 difference of 1.0 log unit corresponds to a 10-fold potency increase. While these data are not from the furan methanone series directly, the piperazine N-substitution is structurally analogous and provides class-level guidance for selecting the 4-ethyl congener over the 4-methyl congener when H3 antagonism is the biological endpoint of interest.

Histamine H3 receptor Antagonist Piperazine SAR

Regioisomeric Selectivity for NaV 1.7 Channel

The positional isomer (4-ethylpiperazin-1-yl)(5-methylfuran-2-yl)methanone (CAS 545360-57-4) has been reported as an antagonist of the human NaV 1.7 voltage-gated sodium channel with an IC50 of 240 nM, measured by PatchXpress voltage patch clamp assay in HEK293 cells [1]. In contrast, no NaV 1.7 activity has been reported for the 2-methylfuran-3-yl regioisomer (CAS 546081-66-7) in any publicly available database. The shift of the furan methyl group from the 5-position to the 2-position, combined with the carbonyl attachment moving from the 2-position to the 3-position, represents a significant regioisomeric change that is expected to alter both the three-dimensional presentation of the furan oxygen and the electronic distribution of the heterocycle.

NaV 1.7 channel Regioisomer Pain target

Physicochemical Profile: Lipophilicity and Hydrogen Bonding

(4-Ethylpiperazin-1-yl)(2-methylfuran-3-yl)methanone (MW 222.28) differs from its des-ethyl analog (piperazin-1-yl)(2-methylfuran-3-yl)methanone (MW 194.23, CAS 926267-77-8) in three key computed physicochemical properties: the target compound has zero hydrogen bond donors (vs. one HBD for the NH-piperazine analog), higher molecular weight (+28.05 Da), and an additional rotatable bond . The elimination of the HBD through N-ethylation is predicted to improve passive membrane permeability, as HBD count is a critical determinant in Lipinski's Rule of Five and correlates inversely with Caco-2 permeability [1]. Additionally, the increased lipophilicity from the ethyl group contributes to a higher computed logP, which can enhance CNS penetration potential while potentially reducing aqueous solubility.

Lipophilicity Hydrogen bond donor Membrane permeability

Antibacterial SAR Baseline for N4-Alkyl Substitution

In a systematic study of 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives by Abbasi et al. (2018), the nature of the N4-substituent on the piperazine ring was found to significantly modulate antibacterial potency and cytotoxicity [1]. Compounds with 4-aralkyl substituents (e.g., 2-bromobenzyl) exhibited MIC values as low as 7.52 μg/mL against S. typhi, comparable to ciprofloxacin (MIC = 7.45 μg/mL). While (4-ethylpiperazin-1-yl)(2-methylfuran-3-yl)methanone was not directly tested in this study, the SAR demonstrates that the piperazine N4-substituent is a critical determinant of biological activity in this chemotype, and that the simple ethyl substituent represents a minimal alkyl baseline distinct from the more potent aralkyl-substituted derivatives.

Antibacterial Piperazine SAR Cytotoxicity

CCR5 Antagonism and HIV Entry Inhibition Potential

Piperazine derivatives bearing furan or substituted furan moieties have been claimed as selective CCR5 antagonists in multiple patent families, including US8114879B2 and related applications [1]. A Chinese patent disclosure (CN 200680046248) specifically describes piperazine derivatives as CCR5 antagonists for the treatment of HIV infection, rheumatoid arthritis, asthma, and other CCR5-mediated diseases [2]. Preliminary pharmacological screening data cited in related patent literature indicate that (4-ethylpiperazin-1-yl)(2-methylfuran-3-yl)methanone exhibits CCR5 antagonistic activity [3]. While quantitative IC50 data for this specific compound against CCR5 was not located in public-domain peer-reviewed literature, the compound falls within the claimed structural scope of multiple CCR5 antagonist patents, providing a basis for its selection in CCR5-targeted screening campaigns.

CCR5 antagonist HIV entry inhibitor Piperazine patent

Recommended Procurement and Research Applications


H3 Receptor Antagonist Screening Libraries

Based on class-level evidence that 4-ethylpiperazine substitution confers approximately 10-fold greater H3 antagonism than 4-methylpiperazine (pA2 7.0 vs. 6.0) [1], this compound is well-suited as a 4-ethylpiperazine-containing entry in H3 receptor-focused screening decks. Procure this compound when assembling a piperazine SAR library to establish the N4-ethyl baseline for H3 antagonism potency. Use the 4-methylpiperazine analog as the matched comparator to quantify the ethyl-specific contribution to target engagement.

Ion Channel Regioisomeric Selectivity Profiling

Given that the 5-methylfuran-2-yl positional isomer (CAS 545360-57-4) is a documented NaV 1.7 channel blocker (IC50 = 240 nM) [2], procure the 2-methylfuran-3-yl isomer (this compound) as the matched regioisomeric control for NaV 1.7 selectivity profiling. Parallel testing of both regioisomers under identical assay conditions will reveal the contribution of furan methyl positioning to channel subtype selectivity, a critical parameter for pain target programs.

Antibacterial SAR Baseline Control

The Abbasi et al. (2018) study demonstrates that 2-furyl[(4-aralkyl)-1-piperazinyl]methanones exhibit MIC values as low as 7.52 μg/mL against S. typhi, with potency driven by the N4-aralkyl substituent [3]. Procure this compound as the 'minimal N4-alkyl substitution' control for benchmarking the antibacterial potency gain conferred by aralkyl, heteroarylalkyl, or other elaborate N4-substituents in this chemotype.

CCR5 Antagonist Hit-to-Lead Optimization

Patent disclosures and preliminary pharmacological screening data indicate that piperazine-furan methanones, including this compound, possess CCR5 antagonistic activity [4][5]. Procure this compound as a starting scaffold for CCR5 antagonist medicinal chemistry, particularly for programs targeting HIV entry inhibition or CCR5-mediated inflammatory diseases (rheumatoid arthritis, asthma, IBD). The 4-ethylpiperazine and 2-methylfuran-3-yl substitution pattern provides a defined starting point for systematic SAR exploration around both the piperazine N4 and furan positions.

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